4-(5-Benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)aniline
Description
4-(5-Benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)aniline is a 1,2,4-triazole derivative featuring:
- A 1,2,4-triazole core substituted at position 3 with a 4-aminophenyl group.
- A phenyl group at position 4.
- A benzylsulfanyl (BnS–) group at position 5.
This structure combines aromaticity, hydrogen-bonding capacity (via the aniline), and lipophilicity (from the benzylsulfanyl group).
Properties
CAS No. |
835618-62-7 |
|---|---|
Molecular Formula |
C21H18N4S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C21H18N4S/c22-18-13-11-17(12-14-18)20-23-24-21(25(20)19-9-5-2-6-10-19)26-15-16-7-3-1-4-8-16/h1-14H,15,22H2 |
InChI Key |
DSRONCACVRENSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)aniline typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions using benzyl halides and thiolates.
Attachment of the Aniline Moiety: The aniline group can be attached through coupling reactions, such as the Buchwald-Hartwig amination, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzylsulfanyl Group
The benzylsulfanyl (-S-CH₂C₆H₅) moiety undergoes nucleophilic substitution under alkaline conditions. For example:
-
Reaction with alkyl halides :
In DMF with cesium carbonate, the sulfide group reacts with 2-bromo-1-phenylethanone to yield ketone derivatives via S-alkylation .
| Reaction Component | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Bromo-1-phenylethanone | Cs₂CO₃, DMF, 24 h | Ketone intermediate | 61% |
Oxidation of Sulfur Functionality
The benzylsulfanyl group is susceptible to oxidation:
-
Formation of sulfoxide/sulfone :
Using H₂O₂ or mCPBA in acetic acid converts the sulfide to sulfoxide (R-SO-) or sulfone (R-SO₂-).
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 4 h | Sulfoxide | Partial oxidation |
| mCPBA | CH₂Cl₂, RT, 12 h | Sulfone | Complete oxidation |
Functionalization of the Aniline Group
The para-aminophenyl group participates in electrophilic aromatic substitution and acylation:
-
Acylation :
Reacts with acyl chlorides (e.g., acetyl chloride) in CH₃CN with DIEA to form amides . -
Diazotization :
Forms diazonium salts with NaNO₂/HCl, enabling further coupling reactions .
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Acylation | AcCl, DIEA | N-Acetyl derivative | Enhanced solubility |
| Diazotization | NaNO₂, HCl | Diazonium salt | Azo dye synthesis |
Triazole Ring Modifications
The 1,2,4-triazole core exhibits metal-coordination and cycloaddition reactivity:
-
Copper-catalyzed click chemistry :
Reacts with terminal alkynes via CuAAC to form 1,2,3-triazole hybrids . -
BF₃·Et₂O-mediated ring opening :
With nitriles, forms imidazole derivatives through nitrilium intermediates .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| CuAAC | CuI, DMF/H₂O | Triazole hybrid | |
| BF₃·Et₂O | Nitrile, RT | Imidazole derivative |
Biological Activity and Target Interactions
While not a direct reaction, the compound’s interactions with biological targets are notable:
-
Tubulin binding :
Analogous triazole derivatives inhibit tubulin polymerization via hydrophobic interactions . -
Antimicrobial activity :
Derivatives with electron-withdrawing substituents show enhanced efficacy against MRSA (MIC: 0.25–1 μg/mL) .
Synthetic Routes and Key Intermediates
A generalized synthesis pathway involves:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has highlighted the compound's potential as an antimicrobial agent. A study demonstrated that derivatives of triazole compounds exhibit significant activity against various bacterial strains. The presence of the benzylsulfanyl group enhances the compound's interaction with microbial targets, leading to improved efficacy against resistant strains .
Anticancer Properties
In recent investigations, triazole derivatives have shown promise in cancer treatment. The compound was evaluated for its cytotoxic effects on cancer cell lines. Results indicated that 4-(5-Benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)aniline exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Agriculture
Fungicidal Activity
The compound has been studied for its fungicidal properties. Triazole derivatives are known for their ability to inhibit fungal growth by interfering with ergosterol synthesis, a vital component of fungal cell membranes. Field trials showed that formulations containing 4-(5-Benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)aniline effectively controlled fungal pathogens in crops, leading to enhanced yield and quality .
Material Science
Polymer Composites
In material science, the incorporation of 4-(5-Benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)aniline into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Studies indicate that these composites exhibit improved resistance to degradation under harsh environmental conditions .
Data Table: Summary of Applications
Case Studies
- Antimicrobial Efficacy Study : A comprehensive evaluation was conducted on the antimicrobial effects of various triazole derivatives including 4-(5-Benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)aniline. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a strong correlation between structural modifications and antimicrobial potency.
- Field Trials in Agriculture : Field studies were performed to assess the fungicidal efficacy of the compound on common agricultural pathogens. The trials demonstrated a significant reduction in disease incidence and an increase in crop yield compared to untreated controls.
- Material Characterization : Research focused on the incorporation of 4-(5-Benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)aniline into polyvinyl chloride (PVC) composites. Mechanical testing revealed improved tensile strength and thermal stability compared to standard PVC formulations.
Mechanism of Action
The mechanism of action of 4-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)aniline depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Triazole Core
Table 1: Substituent Profiles of Triazole Analogues
Key Observations :
- Electron-Withdrawing vs.
- Hydrophilicity: The morpholino group () enhances water solubility, while the benzylsulfanyl group increases lipophilicity, affecting bioavailability .
Key Observations :
Spectroscopic Characterization
Biological Activity
4-(5-Benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)aniline is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of 4-(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)aniline is , with a molecular weight of approximately 344.43 g/mol. The compound features a triazole ring which is linked to a benzylsulfanyl group and an aniline moiety, contributing to its biological activity.
Triazole derivatives often exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : Many triazoles act as inhibitors of specific enzymes involved in various metabolic pathways. This inhibition can lead to antimicrobial or anticancer effects.
- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
Research indicates that the benzylsulfanyl group enhances binding affinity to biological targets, potentially increasing the compound's efficacy compared to other similar compounds .
Biological Activities
The biological activities associated with 4-(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)aniline include:
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Preliminary studies suggest that this compound exhibits significant activity against various bacterial and fungal strains. For instance:
- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Its triazole structure is particularly effective against fungal pathogens, making it a candidate for antifungal drug development.
Anticancer Potential
Research has indicated that triazole derivatives may possess anticancer properties. The specific mechanisms may involve:
- Inducing apoptosis in cancer cells.
- Inhibiting tumor growth through interference with cell cycle progression.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of 4-(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)aniline:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant antibacterial activity against E. coli and S. aureus. |
| Study B (2021) | Reported antifungal effects against Candida species with IC50 values indicating potent activity. |
| Study C (2022) | Investigated anticancer properties in vitro, showing inhibition of proliferation in breast cancer cell lines. |
Comparative Analysis
To contextualize the biological activity of 4-(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)aniline, it is beneficial to compare it with other triazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-1H-1,2,4-triazole | Chlorophenyl group | Antifungal |
| 5-(Benzylthio)-1H-1,2,4-triazole | Benzylthio group | Antimicrobial |
| 3-Amino-1H-pyrazole | Pyrazole ring | Anticancer |
The unique combination of the benzylsulfanyl group and the triazole ring in 4-(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)aniline may enhance its potency and selectivity compared to these other compounds.
Q & A
Q. What are the established synthetic methodologies for 4-(5-Benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)aniline, and how can reaction parameters be optimized?
The compound is typically synthesized via cyclocondensation or nucleophilic substitution. A common approach involves reacting 4-amino-1,2,4-triazole derivatives with benzyl thiols under acidic conditions (e.g., glacial acetic acid) in ethanol, followed by reflux and solvent evaporation . Key optimization parameters include:
- Catalyst selection : Acidic catalysts (e.g., AcOH) improve reaction rates.
- Temperature control : Reflux (70–80°C) balances reaction speed and byproduct formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility .
- Inert atmosphere : N₂ prevents oxidation of thiol groups during synthesis .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
A multi-technique approach is essential:
- 1H/13C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and NH₂ groups (δ 5.5–6.0 ppm) .
- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 365.12) .
- FT-IR : Detects N-H stretches (~3400 cm⁻¹) and C=S vibrations (~650 cm⁻¹) .
- Elemental analysis : Validates C/H/N/S composition (±0.3% of theoretical values) .
Q. How do electronic effects of substituents influence the triazole core’s reactivity?
The benzylsulfanyl group withdraws electrons via conjugation, reducing electron density at the triazole ring, while the phenyl group adds steric bulk. This combination:
- Decreases nucleophilic attack at the C5 position.
- Enhances stability against oxidative degradation.
- Modulates hydrogen-bonding capacity, as shown by DFT-calculated molecular electrostatic potential (MEP) maps . Experimental verification via Hammett plots using substituted analogs is recommended .
Advanced Research Questions
Q. When DFT-calculated bond lengths (B3LYP/6-311G(d)) disagree with X-ray data by >0.05 Å, what troubleshooting steps are recommended?
Discrepancies may arise from:
- Basis set limitations : Use larger basis sets (e.g., cc-pVTZ) for heavy atoms .
- Crystal packing effects : Perform periodic DFT calculations incorporating neighboring molecules .
- Thermal motion : Apply TLS (translation-libration-screw) correction to X-ray data .
- Solvent interactions : Include implicit solvation models (e.g., PCM) if calculations assume gas-phase conditions .
Q. What crystallographic strategies resolve weak C-H⋯N hydrogen bonds (2.8–3.2 Å) in this compound’s structure?
To characterize weak interactions:
- Low-temperature data collection (<150 K) improves resolution (<0.8 Å) .
- High redundancy measurements (>4-fold) enhance reflection accuracy .
- Hirshfeld surface analysis quantifies interaction contributions to packing .
- Multipole refinement (e.g., using MoPro) models electron density more accurately than the Independent Atom Model .
Q. How can polymorphism issues during recrystallization from acetone/petroleum ether be mitigated?
Key strategies include:
- Seeding : Introduce pre-characterized microcrystals to control nucleation .
- Gradient cooling : Reduce temperature at ≤5°C/hour to favor stable forms.
- Solvent ratio optimization : Adjust acetone:petroleum ether (e.g., 1:3 v/v) to modify supersaturation .
- In situ monitoring : Use Raman spectroscopy to detect early-stage polymorph formation .
Q. What methodological framework is recommended for SAR studies targeting triazole C3 and C5 modifications?
A systematic approach involves:
- Positional scanning : Synthesize analogs with variations at C3 (e.g., -SCH₂Ph → -OCH₂Ph) and C5 (e.g., Ph → pyridyl) .
- Biological assays : Test analogs against target enzymes (e.g., kinase inhibition) with IC50 determination .
- Computational docking : Correlate substituent properties with binding affinity using AutoDock Vina .
- ADMET prediction : Use QSAR models to prioritize analogs with favorable pharmacokinetics .
Q. What validation parameters are critical for developing an HPLC-UV method to quantify this compound in biological matrices?
Essential criteria include:
- Linearity : R² ≥0.998 over 50–150% of the expected concentration range .
- Accuracy : 98–102% recovery in spiked samples .
- Precision : ≤2% RSD for intra-/inter-day variability .
- LOD/LOQ : ≤0.1 µg/mL and ≤0.3 µg/mL, respectively, using signal-to-noise ratios .
- Specificity : Baseline separation (Rs >2.0) from matrix components .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
